molecular formula C20H13BrO B14487632 (9-Bromo-9H-fluoren-2-YL)(phenyl)methanone CAS No. 63610-04-8

(9-Bromo-9H-fluoren-2-YL)(phenyl)methanone

Cat. No.: B14487632
CAS No.: 63610-04-8
M. Wt: 349.2 g/mol
InChI Key: BQXBVOCMJMOZSN-UHFFFAOYSA-N
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Description

(9-Bromo-9H-fluoren-2-YL)(phenyl)methanone is an organic compound with the molecular formula C20H13BrO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and a phenyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Bromo-9H-fluoren-2-YL)(phenyl)methanone typically involves the bromination of fluorene followed by the introduction of a phenyl group. One common method involves the reaction of 9-bromofluorene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(9-Bromo-9H-fluoren-2-YL)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.

    Oxidation Reactions: Products include fluorenone derivatives and carboxylic acids.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

(9-Bromo-9H-fluoren-2-YL)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (9-Bromo-9H-fluoren-2-YL)(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and phenyl group contribute to its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    9-Bromofluorene: A precursor in the synthesis of (9-Bromo-9H-fluoren-2-YL)(phenyl)methanone.

    Fluorenone: An oxidized derivative of fluorene with similar structural features.

    9-Phenylfluorene: A compound with a phenyl group attached to the fluorene core, similar to this compound).

Uniqueness

This compound is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

63610-04-8

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

(9-bromo-9H-fluoren-2-yl)-phenylmethanone

InChI

InChI=1S/C20H13BrO/c21-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)20(22)13-6-2-1-3-7-13/h1-12,19H

InChI Key

BQXBVOCMJMOZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3Br

Origin of Product

United States

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